molecular formula C23H21N3OS B2936410 N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylbutanamide CAS No. 863593-51-5

N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylbutanamide

Cat. No.: B2936410
CAS No.: 863593-51-5
M. Wt: 387.5
InChI Key: XWKBOACLLXQHKN-UHFFFAOYSA-N
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Description

N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylbutanamide is a synthetic small molecule characterized by a thiazolo[5,4-b]pyridine core fused to a substituted phenyl group. The 2-methyl substituent on the phenyl ring and the 2-phenylbutanamide side chain distinguish it from analogs.

Properties

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-3-17(16-9-5-4-6-10-16)21(27)25-19-12-7-11-18(15(19)2)22-26-20-13-8-14-24-23(20)28-22/h4-14,17H,3H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKBOACLLXQHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylbutanamide typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives under basic conditions, such as using triethylamine in ethanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like phosphoinositide 3-kinase (PI3K) by binding to the active site and preventing substrate access . This inhibition can disrupt signaling pathways involved in cell growth and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs with Thiazolo[5,4-b]pyridine Moieties

Compounds sharing the thiazolo[5,4-b]pyridine scaffold exhibit variations in substituents, influencing their physicochemical properties and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylbutanamide C26H25N3O2S 443.56 (calculated) 2-methylphenyl, 2-phenylbutanamide Not explicitly stated; inferred from analogs N/A
2,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide C21H17N3O3S 391.44 2,4-dimethoxybenzamide Unknown; structural similarity to HTS candidates
5-Chloro-2-methoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide C21H16ClN3O2S 409.89 Chloro, methoxybenzamide Unknown; commercial availability suggests drug discovery relevance
(2R)-3-cyclopentyl-N-(5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide C26H33N5O4S2 543.7 Cyclopentylmethyl, sulfonylpiperazine GK activator (PDB Ligand 3IMX)
2-(3,4-Dimethoxyphenyl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide C23H21N3O3S 419.5 3,4-dimethoxyphenylacetamide Structural analog; physicochemical properties not fully characterized
Key Observations:
  • Functional Groups : Sulfonamide (e.g., compounds) and methoxy groups (e.g., ) influence hydrogen-bonding capacity and target selectivity. For example, the GK activator in forms H-bonds with Arg63 via its methoxy and sulfonyl groups .
  • Molecular Weight : The target compound (≈443 g/mol) falls within the mid-range of analogs (391–543 g/mol), aligning with typical drug-like properties.

Physicochemical Properties

  • Hydrogen Bonding: The target compound has one hydrogen bond donor (amide NH) and two acceptors (amide O, thiazole N), comparable to analogs like ’s benzamide (1 donor, 6 acceptors) .

Biological Activity

N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylbutanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from various studies.

Structural Features

The compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities. The presence of the thiazole and pyridine rings contributes to its potential interactions with various biological targets.

Structural Element Description
Thiazole RingContributes to diverse biological activities
Pyridine RingEnhances neuroactive properties
Phenyl GroupIncreases lipophilicity and potential binding interactions

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiazolo[5,4-b]pyridine Core : Cyclization of appropriate precursors using reagents like phosphorus oxychloride and ammonium thiocyanate.
  • Substitution Reactions : Introduction of the phenyl and butanamide groups through coupling reactions with agents such as N,N'-dicyclohexylcarbodiimide (DCC) in suitable solvents.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of thiazolo[5,4-b]pyridine have shown promising results against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

Anti-inflammatory and Anticancer Activities

The sulfonamide functionality present in the compound is known for its anti-inflammatory properties. Studies suggest that compounds with similar structures can inhibit key enzymes involved in inflammatory pathways and cancer progression:

  • Phosphoinositide 3-Kinase (PI3K) Inhibition : A study found that related thiazolo[5,4-b]pyridine derivatives exhibited potent PI3K inhibitory activity with IC50 values reaching as low as 3.6 nM . This suggests potential applications in cancer therapy.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that specific structural modifications significantly affect the biological activity of these compounds. For example:

  • The presence of the sulfonamide group is crucial for enhancing PI3Kα inhibitory activity.
  • Substitutions on the phenyl ring can either enhance or diminish activity; for instance, replacing a pyridyl group with a phenyl group resulted in a significant decrease in potency from 3.6 nM to 501 nM .

Case Studies

  • Case Study on Antimicrobial Activity : A derivative exhibited strong binding interactions with DNA gyrase, crucial for antibacterial action. The compound formed multiple hydrogen bonds within the active site, demonstrating its potential as an effective antimicrobial agent .
  • Case Study on Anti-cancer Activity : In vitro studies showed that thiazolo[5,4-b]pyridine derivatives could inhibit cell proliferation in cancer cell lines, suggesting their potential use in cancer therapeutics .

Q & A

Basic: What are the established synthetic routes for synthesizing N-(2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-phenylbutanamide?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including:

  • Thiazolo[5,4-b]pyridine Core Formation : A key intermediate is synthesized via cyclization of 5-amino-2-methoxypyridine with thiocyanate derivatives (e.g., potassium thiocyanate) under acidic conditions, as described for structurally related thiazolo-pyridines .
  • Coupling Reactions : The thiazolo-pyridine moiety is coupled to a substituted phenyl group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. For example, tert-butyl-protected intermediates are deprotected and reacted with carboxylic acid derivatives to form the final amide bond .
  • Final Amidation : The butanamide side chain is introduced via activation of the carboxylic acid (e.g., using HATU or EDCI) and reaction with the appropriate amine under anhydrous conditions .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly distinguishing between thiazolo-pyridine isomers .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 521 [MH]⁺ in related compounds ).
  • X-ray Crystallography : Resolves structural ambiguities, such as the orientation of the thiazolo-pyridine ring relative to the phenyl group .
  • HPLC-PDA/MS : Ensures purity (>95%) and detects trace intermediates or degradation products .

Basic: What primary biological targets and pathways are associated with this compound?

Methodological Answer:

  • Epigenetic Regulation : The compound’s benzamide analog (T60001) inhibits sirtuins, a class of NAD⁺-dependent deacetylases involved in chromatin remodeling and DNA repair .
  • Histone Deacetylases (HDACs) : Structural analogs (e.g., pyridine-based hydroxamates) show potent HDAC1 inhibition (IC₅₀: 0.075 μM), linked to antiproliferative effects in cancer models .
  • Kinase Signaling : Thiazolo-pyridine derivatives stabilize pseudokinase domains (e.g., TYK2), modulating cytokine signaling in autoimmune diseases .

Advanced: How does structural modification of the butanamide side chain influence HDAC inhibitory activity?

Methodological Answer:

  • Hydroxamate vs. Anilide Groups : Hydroxamate derivatives (e.g., compound 9b in ) exhibit 4-fold higher HDAC1 inhibition than anilides due to stronger zinc chelation in the enzyme’s active site.
  • Substituent Effects : Bulky aromatic groups (e.g., naphthylacetyl) enhance selectivity for HDAC isoforms, while alkyl chains (e.g., ethyl, benzyl) improve cell permeability .
  • Quantitative SAR (qSAR) : Molecular docking and free-energy perturbation simulations predict binding affinities, guiding optimization of substituent positions .

Advanced: How can researchers resolve discrepancies in reported antiproliferative activity across cell lines?

Methodological Answer:

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP levels, serum concentration) to control for metabolic variability .
  • Metabolic Stability Testing : Evaluate compound degradation in different media (e.g., DMEM vs. RPMI) using LC-MS to identify artifacts .
  • Cell Line Profiling : Use panels of isogenic cell lines (e.g., p53 wild-type vs. null) to isolate genetic contributors to sensitivity. For example, thiazolo-pyridines show higher efficacy in p53-mutant cancers due to disrupted DNA repair .

Advanced: What computational methods predict target interactions and off-target effects?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Reveal conformational dynamics of the compound bound to HDAC1 or sirtuin, highlighting critical hydrogen bonds and hydrophobic interactions .
  • Pharmacophore Modeling : Identifies shared features with known kinase inhibitors (e.g., ATP-binding pocket complementarity), flagging potential off-target kinase activity .
  • Machine Learning : Train models on ChEMBL data to predict ADMET properties and prioritize derivatives with optimal bioavailability .

Advanced: How to design experiments validating the compound’s role in DNA damage response?

Methodological Answer:

  • γH2AX Foci Assay : Quantify double-strand breaks in treated cells via immunofluorescence; synergize with PARP inhibitors to confirm sirtuin-mediated repair .
  • Comet Assay : Measure DNA fragmentation in single cells under oxidative stress (e.g., H₂O₂ exposure) .
  • Western Blotting : Monitor acetylation levels of histones (H3K9Ac) and p53 to link deacetylase inhibition to apoptosis .

Advanced: What strategies address low solubility in in vivo models?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or ester groups to the butanamide chain, which hydrolyze in serum to release the active compound .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance plasma half-life and tumor uptake .
  • Co-solvent Systems : Use cyclodextrins or D-α-tocopherol polyethylene glycol succinate (TPGS) in dosing solutions to improve bioavailability .

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